3-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Overview
Description
The compound is also known as 3-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one . It’s a chemical compound and is not intended for human or veterinary use.
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine are well-documented . Pyrimidine is a colorless compound and a crystalline solid with a melting point of 22°C. It dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
This compound is a part of research efforts aimed at synthesizing novel heterocyclic compounds with potential therapeutic applications. For instance, the synthesis of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored. These compounds have demonstrated anti-inflammatory and analgesic activities, indicating their potential as cyclooxygenase inhibitors with promising pharmacological profiles (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Drug Development
Research into the development of new anticonvulsant drugs has identified derivatives of this compound as promising candidates. For example, "Epimidin," a novel anticonvulsant agent, has undergone detailed HPLC determination for related substances, showcasing the compound's role in the development of new therapeutic agents (Severina et al., 2021).
Antitumor Activity
The compound's derivatives have been synthesized and evaluated for their antitumor activities. Notably, new series of pyrido[2,3-d]pyrimidines have been studied for their in vitro and in vivo antitumor potential against various cancer cell lines, suggesting significant antitumor properties (Gineinah, Nasr, Badr, & El-Husseiny, 2013).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
Compounds structurally related to this compound have been investigated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. The synthesis and evaluation of various analogues have led to the identification of bis(heteroaryl)piperazines (BHAPs) that are significantly more potent than earlier compounds, highlighting their potential in HIV treatment strategies (Romero et al., 1994).
Selective 5-HT1A Receptor Ligands
The search for selective ligands for the 5-HT1A receptor has included the synthesis of derivatives featuring the arylpiperazine moiety. These studies have provided insights into the structural requirements for high affinity and selectivity towards 5-HT1A receptors, with potential implications for developing new psychiatric and neurological treatments (Modica et al., 1997).
Antiarrhythmic and Antihypertensive Effects
Further research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, has revealed strong antiarrhythmic and antihypertensive activities. These findings suggest the therapeutic potential of these compounds in treating cardiovascular diseases (Malawska et al., 2002).
Future Directions
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that the development of highly selective 5-HT1A receptor inhibitors is closely linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold . This suggests potential future research directions in the development of novel potent analgesics .
properties
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-28-17-7-5-16(6-8-17)25-14-12-24(13-15-25)10-3-11-26-20(27)18-4-2-9-22-19(18)23-21(26)29/h2,4-9H,3,10-15H2,1H3,(H,22,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLRKPKUSXGNGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4=C(NC3=S)N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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